Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H23NO6S and its molecular weight is 453.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has shown the utility of similar compounds in the synthesis of complex molecules. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization processes that yield significant insights into the chemical properties and reactivity of such compounds (Tang Li-jua, 2015). Similarly, the development of efficient protocols for synthesizing ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate showcases the potential of utilizing specific functional groups for pharmaceutical applications (Xiao-qing Li & Lan-zhi Wang, 2014).
Potential Biological Activities
Novel thiophene and benzothiophene derivatives, including structures similar to the compound , have been evaluated for their cytotoxic properties against various cancer cell lines. The synthesis and structure elucidation of these compounds provide a foundation for understanding their potential as anti-cancer agents (R. Mohareb et al., 2016). This research is crucial for developing new therapeutic options.
Photolytic Synthesis
The compound's structure is conducive to photolytic synthesis methods, which have been explored for creating a range of benzo and five-membered ring systems. Such research has implications for developing new materials and pharmaceuticals through environmentally friendly synthesis methods (R. Prager & Craig M. Williams, 1996).
Antioxidant and Anti-inflammatory Activities
The antioxidant and anti-inflammatory properties of similar compounds have been investigated, highlighting their potential in treating inflammation and oxidative stress-related conditions. The synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates provide insights into their biological activities and therapeutic potential (Acrylamido, K. Madhavi, & Sree Ramya, 2017).
Materials Science Applications
Research into the synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showcases the application of similar compounds in materials science, particularly in the development of new materials with potential antimicrobial properties (YN Spoorthy et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7 .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities and can affect a wide range of biochemical pathways .
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of cancer cell growth.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6S/c1-3-28-24(27)22-15(2)20(12-16-9-10-18-19(11-16)31-14-30-18)32-23(22)25-21(26)13-29-17-7-5-4-6-8-17/h4-11H,3,12-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSSOHGBTRAGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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